Ring Saturation State Differentiation: Molecular Weight and Elemental Composition vs. Tetrahydro Analog (CAS 54398-78-6)
The target compound (CAS 54398-79-7) is the 6,8-dihydro derivative, containing two fewer hydrogen atoms than its tetrahydro analog (CAS 54398-78-6). This difference is quantifiable by exact mass and elemental analysis, providing a definitive identity check that prevents mis-shipment or misidentification during procurement [1].
| Evidence Dimension | Molecular weight and molecular formula |
|---|---|
| Target Compound Data | MW = 355.4 g/mol; C₂₄H₂₁NO₂ |
| Comparator Or Baseline | CAS 54398-78-6 (tetrahydro analog): MW = 357.4 g/mol; C₂₄H₂₃NO₂ |
| Quantified Difference | ΔMW = 2.0 Da; ΔH = 2 hydrogen atoms (corresponding to one degree of unsaturation at the C4–C4a position) |
| Conditions | Calculated from molecular formula; confirmed by mass spectrometry |
Why This Matters
A 2.0 Da mass difference is readily resolved by standard LC-MS or HRMS, enabling unambiguous identity confirmation and detection of unintended reduction or oxidation during synthesis or storage.
- [1] PubChem. 5(1H)-Quinolinone, 4-benzoyl-4,6,7,8-tetrahydro-7,7-dimethyl-2-phenyl- (CID 12291643, CAS 54398-78-6). Compound Summary. National Library of Medicine. View Source
